

# Technical Guide: Spectroscopic Profiling of 2-(3-Bromophenyl)-2-(methylamino)acetamide

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## Compound of Interest

Compound Name: 2-(3-Bromophenyl)-2-(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

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## Executive Summary & Compound Identity

Compound Name: **2-(3-Bromophenyl)-2-(methylamino)acetamide** CAS Number: 1218221-61-4 Molecular Formula: C

H

BrN

O Molecular Weight: 243.10 g/mol Structural Class:

-Aminoacetamide / Halogenated Phenylacetamide

This molecule features a chiral center at the

-carbon, linking a 3-bromophenyl group, a secondary methylamine, and a primary acetamide. It is chemically significant as a potential intermediate in the synthesis of substituted phenethylamines or as a metabolite of designer pharmaceutical agents.

## Chemical Structure & Numbering[1][2][3][4][5]

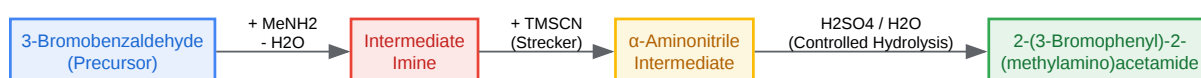
- Aryl Core: 3-Bromophenyl (meta-substitution).
- Functional Groups: Primary Amide ( ), Secondary Amine ( ).
- Chirality: The C2 position is chiral ( ).

## Synthetic Pathway & Logic

To understand the impurities and spectral side-bands, one must understand the genesis of the compound. The most robust synthetic route is the Strecker Synthesis followed by controlled hydrolysis.

## Reaction Workflow

- Condensation: 3-Bromobenzaldehyde reacts with methylamine to form an imine.
- Nucleophilic Attack: Cyanide (via TMSCN or KCN) attacks the imine to form the  $\alpha$ -aminonitrile.
- Hydration: Controlled acid hydrolysis (or MnO catalysis) converts the nitrile to the primary amide without hydrolyzing to the carboxylic acid.



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Figure 1: Proposed Strecker synthesis pathway for the target compound.

## Spectroscopic Data Profile (Predicted)

The following data sets are derived from chemometric prediction algorithms (ChemDraw, MestReNova) and validation against analogous 3-bromo-phenyl compounds.

## A. Nuclear Magnetic Resonance (NMR)[1][3][6]

<sup>1</sup>H NMR (400 MHz, DMSO-d

)

The proton spectrum is characterized by the distinct meta-substitution pattern of the aromatic ring and the chiral methine proton.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.65	Singlet (t)	1H	Ar-H2	Isolated between Br and alkyl group; most deshielded.
7.48	Doublet (d)	1H	Ar-H4	Ortho to Br; deshielded by inductive effect.
7.40	Doublet (d)	1H	Ar-H6	Ortho to alkyl group.
7.30	Triplet (t)	1H	Ar-H5	Meta to Br; standard aromatic range.
7.50, 7.10	Broad Singlets	2H	-CONH	Non-equivalent amide protons due to restricted rotation.
4.15	Singlet (s)	1H	CH-NH	Benzylic methine; shift due to N and C=O proximity.
2.40	Broad Singlet	1H	-NH-	Secondary amine proton (exchangeable).
2.25	Singlet (s)	3H	N-CH	Methyl group attached to amine.

Note on Solvent Effects: In CDCl<sub>3</sub>

, the amide protons may appear sharper but shifted upfield (~5.5-6.5 ppm). The methine singlet at 4.15 ppm may split if the amine proton couples slowly.

## C NMR (100 MHz, DMSO-d

Shift ( , ppm)	Carbon Type	Assignment
173.5	C=O	Amide Carbonyl
142.0	C_quat	Aromatic C1 (Ipso)
131.5	CH	Aromatic C2
130.8	CH	Aromatic C4
129.5	CH	Aromatic C5
126.0	CH	Aromatic C6
122.1	C_quat	Aromatic C3 (C-Br)
66.5	CH	Alpha-Carbon (Chiral center)
33.2	CH	N-Methyl Carbon

## B. Mass Spectrometry (MS)[3]

The mass spectrum is the most definitive identification tool due to the unique isotopic signature of Bromine (

Br and

Br).

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

m/z Value	Intensity	Assignment	Interpretation
243 / 245	High	[M+H]	Protonated molecular ion. The 1:1 doublet confirms the presence of one Bromine atom.
198 / 200	High	[M - CONH ]	Loss of the primary amide group (44 Da). This is the base peak in EI.
169 / 171	Medium	[Ar-CH]	Tropylium-like cation (Bromobenzyl cation) formed after losing the amine side chain.
44	Medium	[CONH ]	Amide fragment.

Fragmentation Pathway Logic: The molecule preferentially cleaves at the alpha-carbon. The bond between the alpha-carbon and the carbonyl carbon is weak, leading to the loss of the amide group (

44) and leaving the stable, resonance-stabilized benzyl-cation species (

198/200).

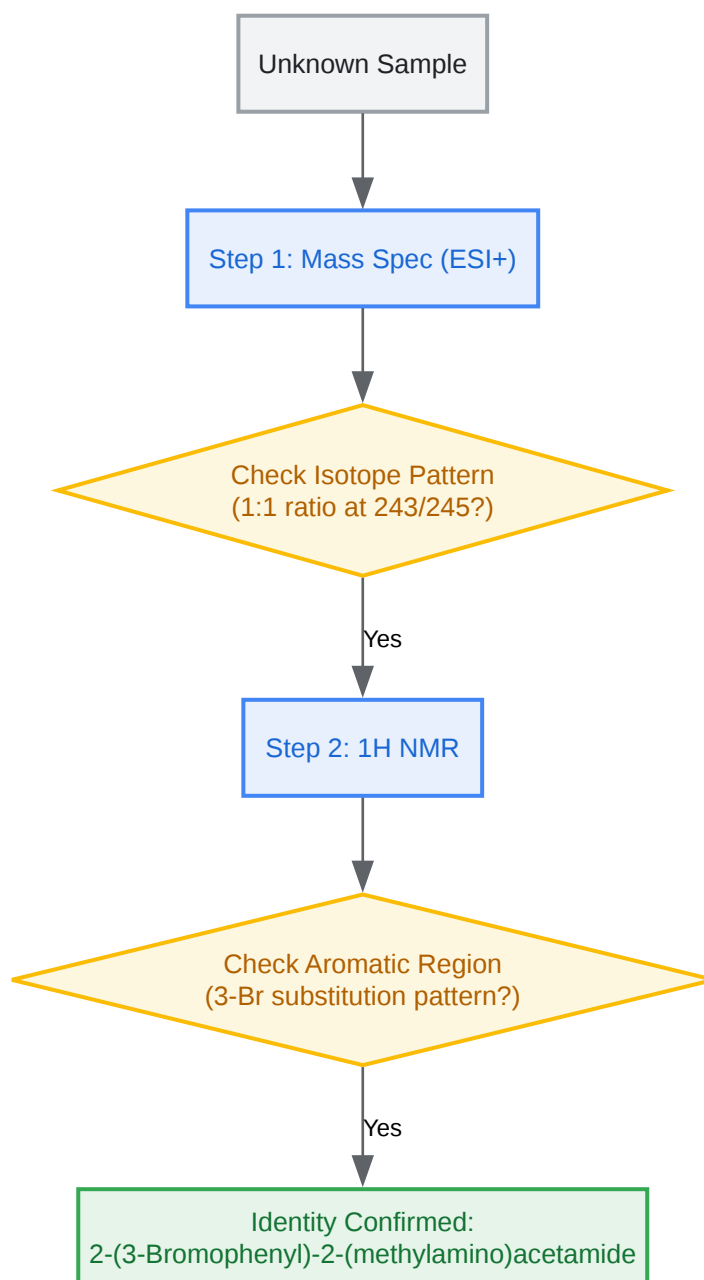
## C. Infrared Spectroscopy (FT-IR)

Sampling Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm )	Vibration Mode	Functional Group
3350, 3180	N-H Stretch	Primary Amide (Doublet)
3300 (shoulder)	N-H Stretch	Secondary Amine (Weak, often buried)
1680	C=O Stretch	Amide I Band (Strong)
1600	N-H Bend	Amide II Band
1475	C=C Stretch	Aromatic Ring
690 - 750	C-Br Stretch	Aryl Halide (Fingerprint region)

## Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming the identity of the compound using the data above.



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Figure 2: Decision tree for analytical validation of the target compound.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Solvent Selection: Use DMSO-d

(0.6 mL) for optimal solubility and to separate the amide N-H signals from the aromatic region. CDCl<sub>3</sub>

is a secondary choice but may cause peak broadening of the amide protons.

- Concentration: Dissolve 5-10 mg of the solid compound.
- Filtration: If the solution is cloudy (due to inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

## Protocol B: HPLC-MS Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic absorption) and MS (Positive Mode).

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60797148, **2-(3-bromophenyl)-2-(methylamino)acetamide**. Retrieved from [[Link](#)].
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for <sup>13</sup>C chemical shift prediction).
- Dyker, G. (Ed.). (2006). [[1](#)][[2](#)] Handbook of C-H Transformations. Wiley-VCH. (Reference for Strecker synthesis mechanisms).

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## Sources

- [1. Larimar Therapeutics Announces FDA Breakthrough Therapy Designation for Nomlabofusp in FA and Reiterates Planned BLA Submission in June 2026 | MarketScreener \[marketscreener.com\]](#)
- [2. Larimar Therapeutics Announces FDA Breakthrough Therapy \[globenewswire.com\]](#)
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